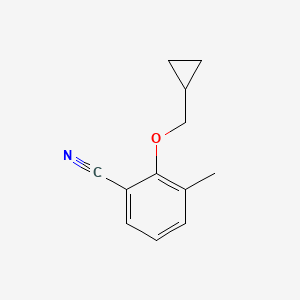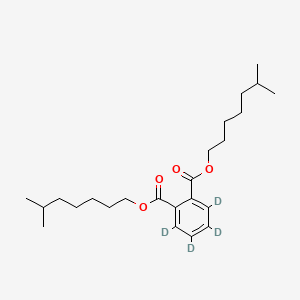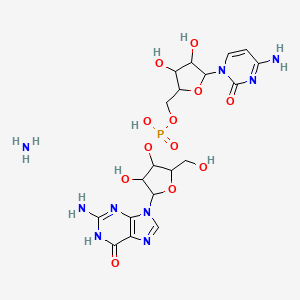
2-(Cyclopropylmethoxy)-3-methylbenzonitrile
Descripción general
Descripción
2-(Cyclopropylmethoxy)-3-methylbenzonitrile, also known as 2-CPMB, is a synthetic compound that has been used in various scientific research applications. This compound has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Thermochemistry and Physical Properties
- Thermochemical Analysis : A study by Zaitseva et al. (2015) in "The Journal of Chemical Thermodynamics" focused on the thermochemistry of methylbenzonitriles. They examined the enthalpies of formation and vaporization enthalpies, providing insights into the thermochemical properties of substances like 2-(cyclopropylmethoxy)-3-methylbenzonitrile (Zaitseva et al., 2015).
Chemical Synthesis and Reactions
- Aryne Reactions and Structural Analysis : A paper by Zhang et al. (1997) in "Acta Crystallographica Section C-crystal Structure Communications" explored the structures of compounds related to 2-(cyclopropylmethoxy)-3-methylbenzonitrile, highlighting how arylacetonitrile groups react and orient in these compounds (Zhang et al., 1997).
- Photocycloaddition Reactions : AlQaradawi et al. (1995) in "Recueil des Travaux Chimiques des Pays-Bas" studied the photocycloaddition reactions of methylbenzonitriles, providing valuable information about reaction modes and regiochemistry relevant to compounds like 2-(cyclopropylmethoxy)-3-methylbenzonitrile (AlQaradawi et al., 1995).
- Synthesis of Anthracenecarbonitriles : Deshmukh et al. (1992) in "Synthesis" described the preparation of anthracenecarbonitriles, which can be relevant for understanding the synthesis pathways involving similar structures to 2-(cyclopropylmethoxy)-3-methylbenzonitrile (Deshmukh et al., 1992).
Applications in Material Science
- Corrosion Inhibition : Verma et al. (2015) in "Journal of The Taiwan Institute of Chemical Engineers" investigated 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors. This research could provide insights into the potential application of similar compounds in material protection (Verma et al., 2015).
Additional Research Insights
- Chemical Transformations : Research by Prokopenko et al. (2007) in the "Russian Chemical Bulletin" on cyclopropyl-2-diazoacetates might offer insights into the behavior and transformation possibilities of compounds like 2-(cyclopropylmethoxy)-3-methylbenzonitrile (Prokopenko et al., 2007).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHTVCTWZOCMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-3-methylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)


![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)